molecular formula C23H19ClN2O4S B2766026 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 872208-67-8

4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2766026
M. Wt: 454.93
InChI Key: YNFKOTANZGMXAU-UHFFFAOYSA-N
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Description

4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O4S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Pathways and Catalysis

A study by Khazaei et al. (2015) showcases the use of related thiadiazine derivatives as catalysts for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water. This approach emphasizes the compound's role in facilitating green chemistry protocols by operating in mild and neutral reaction conditions, leading to high yields and cleaner reaction profiles (Khazaei et al., 2015).

Material Science and Semiconducting Polymers

The development of organic semiconductors for applications in electronics is another area where thiadiazine derivatives find utility. Chen et al. (2016) implemented a thiadiazine isomer as a building block in constructing alternating copolymers for optoelectronic semiconductors, demonstrating its effectiveness in enabling high-performance devices with significant hole mobilities and power conversion efficiencies (Chen et al., 2016).

Antimicrobial Applications

In the realm of pharmaceutical research, compounds structurally similar to the one have been synthesized and tested for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a Mannich base derived from a related thiadiazole, evaluating their in vitro antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi. This study highlights the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron, illustrating the potential of these compounds in protecting metallic surfaces against corrosion, thereby extending their lifespan in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c1-15-11-16(2)13-19(12-15)26-23(28)25(14-21(27)17-7-9-18(24)10-8-17)20-5-3-4-6-22(20)31(26,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFKOTANZGMXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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